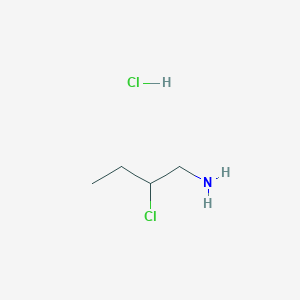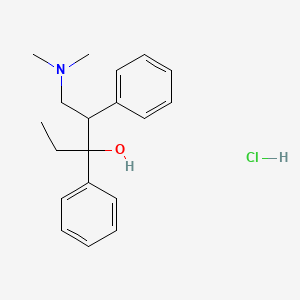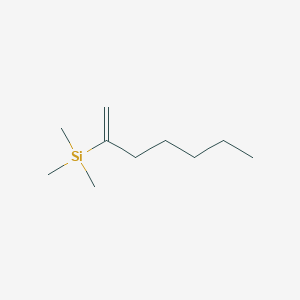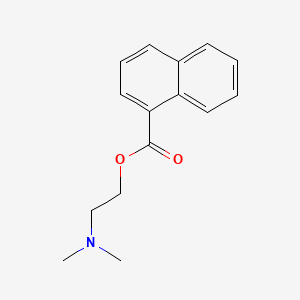
2-Amino-6-ethyl-4,5,7,8-tetrahydro-6H-thiazolo(5,4-d)azepine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-ethyl-4,5,7,8-tetrahydro-6H-thiazolo(5,4-d)azepine dihydrochloride is a compound known for its pharmacological properties, particularly as a hypotensive agent. It has been characterized to exhibit effects similar to clonidine, a medication used to treat high blood pressure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-ethyl-4,5,7,8-tetrahydro-6H-thiazolo(5,4-d)azepine dihydrochloride involves the reaction of hydrazonoyl halides with specific precursors under controlled conditions. For instance, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-6-ethyl-4,5,7,8-tetrahydro-6H-thiazolo(5,4-d)azepine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially altering its pharmacological properties.
Reduction: This reaction can be used to reduce specific functional groups within the compound.
Substitution: This reaction involves replacing one functional group with another, which can be useful in modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thiazoloazepine compounds.
Wissenschaftliche Forschungsanwendungen
2-Amino-6-ethyl-4,5,7,8-tetrahydro-6H-thiazolo(5,4-d)azepine dihydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: The compound’s effects on biological systems, particularly its hypotensive action, are studied to understand its mechanism of action.
Medicine: It is investigated for its potential use in treating hypertension and other cardiovascular conditions.
Wirkmechanismus
The mechanism of action of 2-Amino-6-ethyl-4,5,7,8-tetrahydro-6H-thiazolo(5,4-d)azepine dihydrochloride involves its interaction with α-adrenoceptors. It stimulates these receptors, leading to a decrease in sympathetic nervous system activity, which in turn reduces blood pressure. The compound also facilitates the vagally-mediated baroreceptor reflex, contributing to its hypotensive effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
B-HT 933: Another compound with similar hypotensive properties, characterized as a “clonidine-type” agent.
Ethyl 2-amino-4,5,7,8-tetrahydro-6H-[1,3]thiazolo[4,5-d]azepine-6-carboxylate: A structurally similar compound with potential pharmacological applications.
Uniqueness
2-Amino-6-ethyl-4,5,7,8-tetrahydro-6H-thiazolo(5,4-d)azepine dihydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to act on both peripheral and central nervous system sites sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
36085-42-4 |
|---|---|
Molekularformel |
C9H17Cl2N3S |
Molekulargewicht |
270.22 g/mol |
IUPAC-Name |
6-ethyl-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepin-2-amine;dihydrochloride |
InChI |
InChI=1S/C9H15N3S.2ClH/c1-2-12-5-3-7-8(4-6-12)13-9(10)11-7;;/h2-6H2,1H3,(H2,10,11);2*1H |
InChI-Schlüssel |
FRFBYBDFQYKFKP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCC2=C(CC1)SC(=N2)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[2-(4-{(E)-[4-(methoxycarbonyl)phenyl]diazenyl}-5-[2-(2,2,2-trifluoroacetamido)ethyl]-2H-imidazol-2-ylidene)hydrazinyl]benzoate](/img/structure/B14671229.png)










![2-(Trifluoromethyl)benzo[h]quinoline-4-carboxylic acid](/img/structure/B14671292.png)


